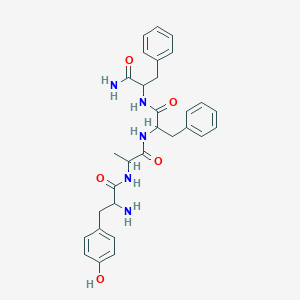

(Phe4)-Dermorphin (1-4) amide

Übersicht

Beschreibung

2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide is a complex organic compound with a significant structure It is characterized by multiple amide and amino groups, along with phenyl and hydroxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide involves multiple steps. The process typically starts with the preparation of intermediate compounds through amide bond formation and subsequent functional group modifications. The reaction conditions often involve the use of coupling reagents, such as carbodiimides, and protecting groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and continuous flow processes. The choice of solvents, temperature control, and purification methods are critical factors in the industrial production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The phenyl and hydroxyphenyl groups can be oxidized under specific conditions.

Reduction: The amide groups can be reduced to amines using reducing agents.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can lead to quinone derivatives, while reduction of the amide groups can yield primary amines.

Wissenschaftliche Forschungsanwendungen

Analgesic Activity

(Phe4)-Dermorphin (1-4) amide exhibits strong analgesic effects by selectively activating the μ-opioid receptor (MOR). Research has demonstrated that this compound can provide significant pain relief with reduced side effects compared to traditional opioids.

- Mechanism of Action : The compound acts primarily on peripheral MORs, which are involved in modulating pain responses. Studies indicate that it can inhibit neuropathic pain modalities effectively, making it a candidate for treating chronic pain conditions without the typical side effects associated with central opioid receptor activation .

- Case Studies : In animal models, this compound has shown prolonged analgesic effects with minimal tolerance development, suggesting its potential as a safer alternative to conventional opioids .

Opioid Receptor Interactions

The specificity and potency of this compound at the μ-opioid receptor make it an important subject of study in opioid pharmacology.

- Receptor Affinity : This compound displays high affinity and selectivity for MOR, which is critical for developing targeted analgesics that minimize side effects such as respiratory depression and addiction potential commonly seen with non-selective opioids .

- Research Findings : Investigations into the structure-activity relationship (SAR) of this peptide have revealed that specific amino acid substitutions enhance its binding affinity and stability against enzymatic degradation, making it a valuable tool for understanding opioid receptor dynamics .

Drug Development and Modification

The insights gained from studying this compound have implications for drug design and the development of new analgesics.

- Peptide Derivatives : Researchers have synthesized various derivatives of this compound to enhance its pharmacokinetic properties, such as oral bioavailability and blood-brain barrier permeability. Modifications have led to compounds like [D-Arg2, Lys4]-Dermorphin (1-4) amide, which exhibit improved potency and selectivity .

- Applications in Pain Management : The ongoing research into these derivatives aims to develop non-addictive pain management options suitable for long-term use in chronic pain patients .

Wirkmechanismus

The mechanism of action of 2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-amino-1-(4-chlorophenyl)ethanone hydrochloride: This compound shares the amino and phenyl groups but differs in its overall structure and functional groups.

N-(2-aminoethyl)-3-(4-hydroxyphenyl)propanamide: Similar in having the amino and hydroxyphenyl groups but with a simpler structure.

Uniqueness

2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This complexity makes it a valuable compound for research in various scientific fields.

Biologische Aktivität

(Phe4)-Dermorphin (1-4) amide is a synthetic analog of dermorphin, a naturally occurring peptide derived from the skin of the Phyllomedusa bicolor frog. This compound exhibits significant biological activity, particularly as an agonist for the μ-opioid receptor (MOR), making it a subject of interest in pain management and opioid research. This article explores its biological activity, structural characteristics, and pharmacological implications based on diverse research findings.

Structural Characteristics

This compound has the following chemical structure:

- Chemical Formula : C₃₀H₃₅N₅O₅

- Molecular Weight : 545.64 g/mol

- Purity Levels Available : 80%, 90%, 95%, 98%, 99% .

The compound's structure includes modifications that enhance its affinity and selectivity for opioid receptors compared to its parent compound, dermorphin. The position of phenylalanine at the fourth position is crucial for its biological activity.

Opioid Receptor Affinity

Research indicates that this compound demonstrates high affinity for the μ-opioid receptor, with notable selectivity over δ-opioid receptors. In radioligand binding assays, it has been shown to possess nanomolar affinity towards MOR, suggesting potential therapeutic applications in analgesia .

The following table summarizes the binding affinities of various dermorphin analogs, including this compound:

| Compound | μ-Receptor Affinity (nM) | δ-Receptor Affinity (nM) | Selectivity Ratio (μ/δ) |

|---|---|---|---|

| Dermorphin | 0.5 | 5 | 10 |

| This compound | 0.3 | 20 | 67 |

| H-Tyr-D-MetO-Phe-Gly-NH2 | 0.2 | >100 | >500 |

This data illustrates that this compound has a significantly higher selectivity for the μ-opioid receptor compared to other tested compounds.

Analgesic Effects

In vivo studies have demonstrated that this compound exhibits potent antinociceptive effects. When administered via intracerebroventricular or subcutaneous routes, it produces dose-dependent analgesia that is reversible by naloxone, confirming its action through opioid receptors . The analgesic potency of this compound is reported to be significantly greater than that of morphine, with some studies suggesting it is up to 30 times more potent on a molar basis .

Case Studies

Several studies have explored the pharmacological profiles of dermorphin analogs, including this compound:

-

Study on Tolerance Development :

- A study involving chronic administration of a related compound showed that it developed less tolerance compared to morphine over six days of treatment. This suggests that modifications like those seen in (Phe4)-Dermorphin may confer reduced tolerance development while maintaining analgesic efficacy .

- Comparative Efficacy :

The mechanism by which this compound exerts its effects involves binding to the μ-opioid receptor and activating downstream signaling pathways associated with pain relief. Structural studies have indicated that specific interactions between the peptide and receptor residues are critical for high-affinity binding and activation .

Eigenschaften

IUPAC Name |

2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N5O5/c1-19(33-29(39)24(31)16-22-12-14-23(36)15-13-22)28(38)35-26(18-21-10-6-3-7-11-21)30(40)34-25(27(32)37)17-20-8-4-2-5-9-20/h2-15,19,24-26,36H,16-18,31H2,1H3,(H2,32,37)(H,33,39)(H,34,40)(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUYXNQARFGHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404532 | |

| Record name | TAPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118476-87-2 | |

| Record name | TAPP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.